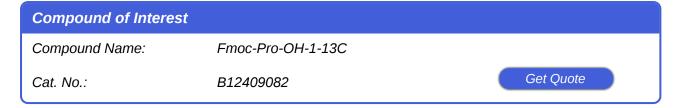


## Physical and chemical properties of Fmoc-L-Pro-OH-1-13C

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An In-Depth Technical Guide to Fmoc-L-Pro-OH-1-13C

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the building blocks used in peptide synthesis is paramount. This guide provides a detailed overview of the physical and chemical properties, experimental applications, and core methodologies related to Fmoc-L-Pro-OH-1-13C, a key isotopically labeled amino acid derivative.

### **Core Properties and Specifications**

Fmoc-L-Pro-OH-1-<sup>13</sup>C is an N-terminally protected form of L-proline, where the carboxylic acid carbon is a <sup>13</sup>C isotope. This isotopic labeling is invaluable for use in quantitative mass spectrometry-based applications, such as proteomics and metabolic flux analysis, and for NMR studies.[1][2][3][4] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS).[5][6][7]

### **Physical and Chemical Data**

The physical and chemical properties of Fmoc-L-Pro-OH-1-13C are summarized below. The properties of its unlabeled counterpart, Fmoc-L-Pro-OH, are included for a comprehensive comparison, as they are expected to be nearly identical.

Table 1: General and Chemical Properties



Property	Value	Source(s)
Molecular Formula	C19[ <sup>13</sup> C]H19NO4	[1][2]
Molecular Weight	338.36 g/mol	[1][2]
Appearance	White to off-white solid/crystalline powder	[1][8][9]
Purity	≥98% (Chemical); 99% atom	[1][4]
Synonyms	Fmoc-Pro-OH-1- <sup>13</sup> C, Fmoc-L- Proline-1- <sup>13</sup> C	[1]
Unlabeled CAS No.	71989-31-6	[1][5][8]

Table 2: Physical and Spectroscopic Properties (Unlabeled Analog)

Property	Value	Source(s)
Melting Point	112–118 °C	[8][9][10][11]
Boiling Point	548.6 ± 43.0 °C at 760 mmHg	[9]
Density	1.3 ± 0.1 g/cm <sup>3</sup>	[9]
Optical Rotation	$[\alpha]D^{20} = -32 \pm 2^{\circ} \text{ (c=1 in DMF)}$	[8][11]
Solubility	Soluble in DMF, NMP, DMSO, Methanol	[10][12][13]
Storage	2–8°C, desiccated, protected from light	[3][4][8]

## **Experimental Protocols**

The following sections detail the synthesis of the compound and its primary application in peptide synthesis.

## **Synthesis of Fmoc-L-Proline**



The synthesis of Fmoc-L-Pro-OH-1-<sup>13</sup>C is analogous to its unlabeled counterpart, starting with <sup>13</sup>C-labeled L-proline. Two common laboratory-scale methods are described.[14]

### Method 1: Using Fmoc-Cl

- Dissolution: Dissolve L-Proline (1 eq) in a solution of 1,4-dioxane and water containing potassium carbonate (K<sub>2</sub>CO<sub>3</sub>, ~2.6 eq).
- Reaction: Cool the solution to 0°C. Add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, ~0.95 eq).
- Incubation: Allow the mixture to warm to room temperature and stir overnight.
- Workup: Add water and extract the aqueous mixture with diethyl ether to remove impurities.
- Acidification: Acidify the aqueous phase to a pH of 2-3 using 1 M HCl.
- Extraction: Extract the acidified solution with dichloromethane (DCM).
- Final Steps: Combine the organic layers, dry with anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and concentrate under vacuum to yield the final product as a white solid.[14]

#### Method 2: Using Fmoc-Osu

- Dissolution: Dissolve L-Proline in a 10% aqueous solution of sodium carbonate (Na₂CO₃).
- Reaction: Add a solution of 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-Osu) dissolved in tetrahydrofuran (THF).
- Incubation: Stir the mixture for approximately 48 hours.
- Workup: Add water and extract with diethyl ether to remove unreacted Fmoc-Osu and byproducts.
- Acidification: Adjust the pH of the aqueous phase to 2-3 with an HCl solution.
- Extraction: Extract the product into ethyl acetate.



 Final Steps: Dry the combined organic layers with Na<sub>2</sub>SO<sub>4</sub> and evaporate the solvent to obtain the final product.[14]

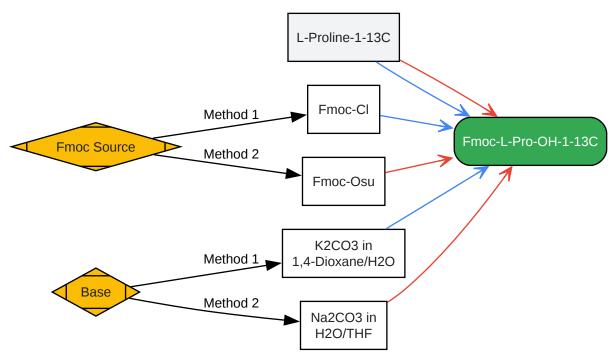


Diagram 1: Synthesis of Fmoc-L-Pro-OH

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Diagram 1: Synthesis of Fmoc-L-Pro-OH

# Application in Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-Pro-OH-1-<sup>13</sup>C is a building block for synthesizing isotopically labeled peptides.[1] The general workflow of Fmoc-SPPS is a cyclical process involving deprotection, activation, coupling, and washing steps.[6][7]

- Resin Preparation: The synthesis starts with an insoluble resin support, often pre-loaded with the first C-terminal amino acid.
- Fmoc Deprotection: The Fmoc group on the resin-bound amino acid is removed using a solution of a secondary amine, typically 20% piperidine in DMF. This exposes a free Nterminal amine.[6]



- Washing: The resin is thoroughly washed with a solvent like DMF to remove the piperidine and cleaved Fmoc adducts.
- Amino Acid Activation/Coupling: The carboxyl group of the incoming Fmoc-L-Pro-OH-1-<sup>13</sup>C is activated using coupling reagents (e.g., HBTU, HATU) and a base (e.g., DIPEA). The activated amino acid is then added to the resin, where it couples with the free amine of the growing peptide chain, forming a new peptide bond.
- Washing: The resin is washed again to remove excess reagents and byproducts.
- Cycle Repetition: Steps 2 through 5 are repeated for each subsequent amino acid in the desired peptide sequence.
- Final Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).[6]
- Purification: The crude peptide is then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).

### **Key Workflows and Pathways**

The primary experimental workflow involving Fmoc-L-Pro-OH-1-13C is the Fmoc-SPPS cycle, a cornerstone of modern peptide chemistry.[7][15]



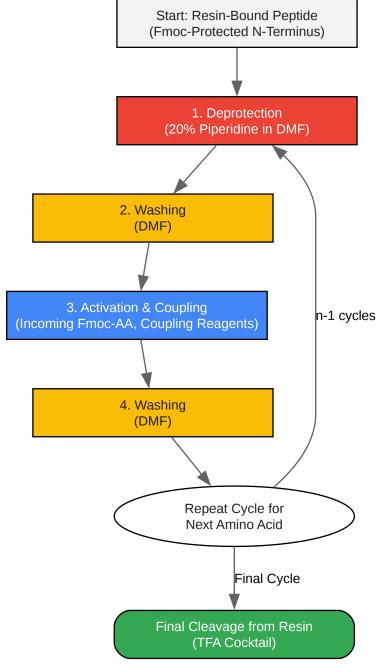


Diagram 2: Fmoc Solid-Phase Peptide Synthesis Cycle

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Diagram 2: Fmoc Solid-Phase Peptide Synthesis Cycle

## **Applications in Research and Drug Development**

The use of Fmoc-protected amino acids is fundamental in various research and development areas:



- Peptide Synthesis: It serves as a crucial building block for the stepwise construction of peptides and proteins.[5][8]
- Drug Development: Fmoc-L-proline is integral to synthesizing peptide-based drugs. Its rigid cyclic structure can impart specific conformational properties to a peptide chain.[8][9] It is a component in the synthesis of GLP-1 analogs like Semaglutide and Tirzepatide, as well as other therapeutic peptides like Rapastinel.[9][14]
- Protein Structure and Function Studies: Synthesizing specific peptide sequences allows
  researchers to study protein folding, enzyme function, and protein-protein interactions.[7][8]
  [10] The incorporation of a <sup>13</sup>C label provides a specific probe for NMR structural analysis.
  [16]
- Quantitative Proteomics: Peptides synthesized with stable isotope-labeled amino acids, such as Fmoc-L-Pro-OH-1-<sup>13</sup>C, are used as internal standards for the precise quantification of proteins in complex biological samples via mass spectrometry.[3]

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